(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone
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Overview
Description
(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-thiadiazepine ring system, which is fused with a chlorophenyl and a hydroxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of (5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolo-thiadiazepine ring system through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, such as antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved in its mechanism of action are subjects of ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone can be compared with other similar compounds that contain triazolo-thiadiazepine ring systems. Similar compounds include those with different substituents on the phenyl rings or variations in the triazolo-thiadiazepine core structure. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. Examples of similar compounds include other triazolo-thiadiazepines with different halogen or hydroxy substituents .
Properties
Molecular Formula |
C18H10Cl2N4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone |
InChI |
InChI=1S/C18H10Cl2N4O2S/c19-12-3-1-10(2-4-12)17-22-23-18-24(17)21-8-11(9-27-18)16(26)14-7-13(20)5-6-15(14)25/h1-9,25H |
InChI Key |
JFHMOCSDUFIDIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=CC(=CS3)C(=O)C4=C(C=CC(=C4)Cl)O)Cl |
Origin of Product |
United States |
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